3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods such as free radical cyclization cascades and proton quantum tunneling . These methods are known for their high yield and fewer side reactions, making them suitable for synthesizing complex benzofuran compounds.
Industrial Production Methods: Industrial production of such compounds often involves microwave-assisted synthesis (MWI), which has been shown to be effective in obtaining benzofuran derivatives with significant biological activities . This method is advantageous due to its efficiency and ability to produce compounds in large quantities.
Chemical Reactions Analysis
Types of Reactions: 3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include iodine for cyclization, copper-mediated and palladium-catalyzed coupling reactions . These conditions are crucial for achieving the desired transformations in the compound’s structure.
Major Products: The major products formed from these reactions are often derivatives with enhanced biological activities, such as increased anti-tumor or antibacterial properties .
Scientific Research Applications
3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has numerous scientific research applications. It is used in chemistry for developing new synthetic methods and in biology for studying its effects on various biological systems. . Additionally, it is used in the industry for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzofuran derivatives, such as benzothiophene and benzopyran compounds . These compounds share similar structural features and biological activities.
Properties
Molecular Formula |
C25H25NO5 |
---|---|
Molecular Weight |
419.5g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(oxolan-2-ylmethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H25NO5/c1-15-12-18-13-17(9-10-20(18)31-15)23(27)21-22(16-6-3-2-4-7-16)26(25(29)24(21)28)14-19-8-5-11-30-19/h2-4,6-7,9-10,13,15,19,22,27H,5,8,11-12,14H2,1H3/b23-21+ |
InChI Key |
IUYVYWYHNZALAH-XTQSDGFTSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4CCCO4)C5=CC=CC=C5)/O |
SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4CCCO4)C5=CC=CC=C5)O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4CCCO4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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